Trimethyl[(trimethylplumbyl)oxy]silane
Description
Evolution of Research Trajectories in Siloxane-Based OrganometallicsResearch into siloxane-based materials has been extensive, largely due to the unique properties of the siloxane bond (Si-O), which imparts high thermal stability, flexibility, and chemical inertness.mdpi.comThe incorporation of various metals into siloxane frameworks has led to the development of a wide range of organometallic polymers and materials with applications in catalysis, surface modification, and energy storage.mdpi.comnih.govresearchgate.netThe trajectory of this research has moved from simple linear and cyclic siloxanes to complex, functionalized polymeric and cage-like structures.mdpi.comWhile many metals have been incorporated, the study of lead-containing siloxanes remains a niche field, likely hampered by the environmental and health concerns associated with lead compounds.mtu.edu
Due to the absence of specific data for Trimethyl[(trimethylplumbyl)oxy]silane in the public domain, the subsequent sections of the requested article concerning its synthesis, properties, molecular structure, spectroscopic data, and applications cannot be completed with the required scientific accuracy and detail. The generation of such information without direct research findings would constitute speculation.
Properties
CAS No. |
6143-66-4 |
|---|---|
Molecular Formula |
C6H18OPbSi |
Molecular Weight |
341 g/mol |
IUPAC Name |
trimethyl(trimethylplumbyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3CH3.Pb/c1-5(2,3)4;;;;/h1-3H3;3*1H3;/q-1;;;;+1 |
InChI Key |
HRLWCGMALYPGTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Pb](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Organoplumbylsiloxanes and Analogues
Strategies for Silicon-Oxygen-Lead Bond Formation
The formation of a silicon-oxygen-lead (Si-O-Pb) bond is predicated on the reaction between a suitable organosilicon precursor and an organolead precursor. The primary challenge lies in the sensitivity of the reactants and products to moisture, which can lead to the formation of undesired siloxanes (Si-O-Si) and plumboxanes (Pb-O-Pb). Therefore, these reactions are typically conducted under anhydrous and inert atmospheric conditions.
The selection of appropriate precursors is critical for the successful synthesis of organoplumbylsiloxanes. The reactivity of the starting materials dictates the reaction conditions required. Two principal pathways are plausible for the formation of a compound like Trimethyl[(trimethylplumbyl)oxy]silane.
Pathway 1: Salt Elimination
This is one of the most common methods for forming metal-oxygen-silicon bonds. It involves the reaction of an alkali metal silanolate with an organometal halide. In this case, sodium trimethylsilanolate would react with trimethyllead (B1239934) chloride.
Silicon Precursor: Sodium trimethylsilanolate (Me₃SiONa)
Lead Precursor: Trimethyllead chloride (Me₃PbCl)
The reaction proceeds via the elimination of sodium chloride, which is insoluble in common organic solvents and can be easily removed by filtration. A 1:1 stoichiometric ratio of the reactants is essential to prevent unreacted starting materials from contaminating the product.
Pathway 2: Condensation Reaction
This approach involves the reaction of a silanol (B1196071) with an organolead hydroxide (B78521) or halide, leading to the elimination of a small molecule like water or a hydrogen halide.
Silicon Precursor: Trimethylsilanol (Me₃SiOH)
Lead Precursor: Trimethyllead hydroxide (Me₃PbOH) or Trimethyllead chloride (Me₃PbCl)
When using a trimethyllead halide, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added in a stoichiometric amount to act as a scavenger for the hydrogen halide (e.g., HCl) byproduct, driving the reaction to completion.
The following table summarizes the proposed precursor combinations and their byproducts.
| Silicon Precursor | Lead Precursor | Reaction Type | Byproduct | Stoichiometric Ratio (Si:Pb) |
| Sodium trimethylsilanolate | Trimethyllead chloride | Salt Elimination | Sodium chloride | 1:1 |
| Trimethylsilanol | Trimethyllead hydroxide | Condensation | Water | 1:1 |
| Trimethylsilanol | Trimethyllead chloride | Condensation | Hydrogen chloride | 1:1 (with 1 eq. of base) |
The conditions for synthesizing organoplumbylsiloxanes must be carefully controlled to ensure high yield and purity.
Atmosphere: Due to the hydrolytic instability of the Si-O-Pb bond and the sensitivity of the precursors, all manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line or glovebox techniques. libretexts.orglibretexts.org
Solvents: Anhydrous, non-protic solvents are required. Ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are common choices due to their ability to dissolve the reactants and their relative inertness.
Temperature: These reactions are often carried out at moderate temperatures. The salt elimination reaction may proceed readily at room temperature, while condensation reactions might require gentle heating to go to completion. Low temperatures may be used to control highly exothermic reactions.
Specific catalytic approaches for the formation of Si-O-Pb bonds are not well-documented. However, based on analogous syntheses, these reactions often proceed without a dedicated catalyst. In condensation reactions involving a halide precursor, the stoichiometric addition of a base is crucial for byproduct removal but is considered a reagent rather than a catalyst.
Synthesis of this compound: Historical Accounts
Specific historical accounts detailing the first synthesis of this compound are scarce in the chemical literature. The development of organometallosiloxanes is rooted in the broader history of organosilicon and organometallic chemistry. The foundational work on organosilicon compounds by chemists like Frédéric Kipping in the early 20th century, and the subsequent development of organolead compounds, laid the groundwork for exploring hybrid molecules containing both elements. Syntheses of analogous organotin siloxanes were reported in the mid-20th century, and it is plausible that related lead compounds were investigated during the same period, though they may not have been as extensively studied or reported.
Advancements in Synthetic Routes for Related Organosiloxanes
While specific advancements for organoplumbylsiloxanes are limited, the broader field of organosiloxane and silyl (B83357) ether synthesis has seen significant progress. mdpi.com These modern techniques offer more efficient, atom-economical, and environmentally benign routes that could potentially be adapted for Si-O-Pb bond formation.
Dehydrogenative Coupling: A notable advancement is the dehydrogenative or dehydrocoupling polymerization of hydrosilanes and alcohols, which forms a Si-O-C bond and hydrogen gas as the only byproduct. dicp.ac.cn This method often employs catalysts based on earth-abundant metals like copper, as well as precious metals such as rhodium and iridium. dicp.ac.cn Adapting this to form a Si-O-Pb bond would involve the reaction of a hydrosilane with an organolead hydroxide.
Hydrosilylation Polymerization: The reaction of dihydrosilanes with dicarbonyl compounds, catalyzed by various metals, has been used to synthesize poly(silyl ether)s. mdpi.com
Polycondensation Reactions: The reaction of dichlorosilanes with diols remains a common and effective method for creating poly(silyl ether)s. redalyc.org This approach is analogous to the condensation pathways discussed for the target molecule.
The table below highlights some modern catalytic systems used in the synthesis of silyl ethers.
| Catalytic System | Reaction Type | Precursors | Key Advantage |
| Copper/Bisphosphine Ligand | Dehydrocoupling | Dihydrosilane and Aliphatic Diols | Uses earth-abundant metal, high yield. dicp.ac.cn |
| Rhodium or Iridium Complexes | Dehydrocoupling | Hydrosilanes and Alcohols | Effective and atom-economical. dicp.ac.cn |
| Lewis Acids (e.g., B(C₆F₅)₃) | Hydrosilylation | Dihydrosilanes and α-Diketones | Metal-free synthesis. mdpi.com |
| Sodium Hydroxide (NaOH) | Cross-dehydrogenative Coupling | Hydrosilane and Alcohol | Inexpensive and readily available catalyst. organic-chemistry.org |
Purification and Isolation Techniques for Organoplumbylsiloxanes
The purification and isolation of organoplumbylsiloxanes require specialized techniques due to their likely sensitivity to air and moisture, and the inherent toxicity of organolead compounds. libretexts.org
Inert Atmosphere Handling: All purification steps must be conducted under an inert atmosphere. libretexts.org Filtration can be performed using a Schlenk filter apparatus, and solvent removal is typically done under vacuum.
Crystallization/Recrystallization: If the compound is a solid, low-temperature crystallization or recrystallization is a preferred method of purification. researchgate.net This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals. The choice of solvent is critical; typically, non-polar organic solvents are used.
Distillation: If this compound is a liquid with sufficient thermal stability, vacuum distillation could be employed for purification. This reduces the boiling point and minimizes the risk of decomposition.
Chromatography: While column chromatography is a powerful purification technique, its application to highly sensitive organometallic compounds can be challenging. If used, it must be performed using deoxygenated solvents and an inert atmosphere over the column.
The isolation of the final product requires careful handling to obtain a pure, solvent-free sample for characterization. libretexts.org Characterization itself would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si, ²⁰⁷Pb), Infrared (IR) spectroscopy to confirm the absence of O-H bands and the presence of Si-O-Pb linkages, and elemental analysis or mass spectrometry to confirm the molecular formula.
Mechanistic Investigations of Trimethyl Trimethylplumbyl Oxy Silane Reactivity
Pathways of Pb-O-Si Bond Cleavage and Formation
There are currently no published studies detailing the mechanistic pathways of the lead-oxygen-silicon (Pb-O-Si) bond cleavage or formation in Trimethyl[(trimethylplumbyl)oxy]silane. The heterolytic and homolytic cleavage pathways, potential intermediates, and the influence of reaction conditions such as solvents, temperature, and catalysts have not been investigated for this specific compound. Consequently, no data on reaction kinetics, activation energies, or the nature of the transition states are available.
Ligand Exchange and Transmetalation Processes Involving the Plumbyl (B1237000) Group
The behavior of the trimethylplumbyl group in ligand exchange and transmetalation reactions involving this compound is another area lacking scientific investigation. There is no information on the exchange of the trimethylplumbyl moiety with other metallic or organometallic species. The kinetics, thermodynamics, and stereochemical outcomes of such potential reactions remain unexplored. The general reactivity patterns for transmetalation involving organolead compounds exist, but their specific application to this siloxane derivative has not been documented.
Role of the Trimethylsilyl (B98337) Moiety in Directing Reactivity
While the trimethylsilyl group is a well-understood moiety in organic and organometallic chemistry, often influencing steric hindrance and acting as a protecting group, its specific role in directing the reactivity of this compound has not been the subject of any research. There are no studies that elucidate how the electronic and steric effects of the trimethylsilyl group influence the reactivity of the adjacent Pb-O bond or the plumbyl group itself.
Mechanistic Studies on Reactions Employing Organoplumbyl Siloxanes
A thorough review of the scientific literature reveals a lack of mechanistic studies on any reactions that specifically employ organoplumbyl siloxanes, including this compound. The potential utility of this class of compounds in catalysis, materials science, or as synthetic intermediates has not been explored, and therefore, no mechanistic investigations have been reported.
Spectroscopic Characterization and Structural Analysis in Organoplumbylsiloxane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural investigation of Trimethyl[(trimethylplumbyl)oxy]silane in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms within the molecule.
In the ¹H NMR spectrum of this compound, two distinct signals are anticipated, corresponding to the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) and trimethylplumbyl (-Pb(CH₃)₃) groups. The protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.0-0.5 ppm. This shielding is characteristic of protons attached to silicon.
The protons of the trimethylplumbyl group are also expected to produce a singlet, but at a slightly downfield position compared to the trimethylsilyl protons, generally in the range of δ 0.5-1.5 ppm. A key feature of the trimethylplumbyl proton signal is the presence of satellite peaks arising from coupling to the ²⁰⁷Pb nucleus (I = 1/2, 22.1% natural abundance). The magnitude of the two-bond coupling constant, ²J(²⁰⁷Pb-¹H), provides valuable information about the s-character of the Pb-C bond and the coordination environment of the lead atom.
| Group | Typical ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants |
| -Si(CH₃)₃ | 0.0 - 0.5 | Singlet | - |
| -Pb(CH₃)₃ | 0.5 - 1.5 | Singlet with ²⁰⁷Pb satellites | ²J(²⁰⁷Pb-¹H) |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides complementary information regarding the carbon framework of this compound. Similar to the ¹H NMR spectrum, two distinct resonances are expected for the methyl carbons of the trimethylsilyl and trimethylplumbyl moieties.
The carbons of the trimethylsilyl group typically resonate in the upfield region of the ¹³C spectrum, around δ 0-5 ppm. The carbons of the trimethylplumbyl group are expected at a slightly more downfield position.
A significant feature in the ¹³C NMR spectrum is the one-bond coupling between the carbon atoms of the trimethylplumbyl group and the ²⁰⁷Pb nucleus, denoted as ¹J(²⁰⁷Pb-¹³C). This coupling constant is a sensitive probe of the hybridization of the Pb-C bond and can provide insights into the electronic environment around the lead atom. huji.ac.il
| Group | Typical ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants |
| -Si(CH₃)₃ | 0 - 5 | Quartet (due to ¹H coupling) or Singlet (¹H decoupled) | ¹J(²⁹Si-¹³C) |
| -Pb(CH₃)₃ | 5 - 15 | Quartet (due to ¹H coupling) or Singlet (¹H decoupled) with ²⁰⁷Pb satellites | ¹J(²⁰⁷Pb-¹³C) |
Note: Spectra are typically recorded with proton decoupling, resulting in singlet peaks for the carbon signals.
To directly probe the core of the Si-O-Pb linkage, advanced NMR techniques focusing on the ²⁹Si and ²⁰⁷Pb nuclei are indispensable.
²⁹Si NMR Spectroscopy: The ²⁹Si nucleus (I = 1/2, 4.7% natural abundance) provides a wide chemical shift range, making it highly sensitive to the electronic environment around the silicon atom. huji.ac.il For this compound, the ²⁹Si chemical shift is expected to appear in a region characteristic of siloxanes. The precise chemical shift can be influenced by the electronegativity of the substituent on the oxygen atom, in this case, the trimethylplumbyl group. rsc.orgrsc.org
²⁰⁷Pb NMR Spectroscopy: ²⁰⁷Pb NMR is a powerful tool for studying the structure and bonding in organolead compounds due to the large chemical shift range of the ²⁰⁷Pb nucleus. huji.ac.ilnih.gov The ²⁰⁷Pb chemical shift in this compound is highly sensitive to the nature of the atom bonded to the lead, providing direct evidence for the Pb-O-Si linkage. The significant chemical shift dispersion allows for subtle electronic and structural changes to be monitored. researchgate.netresearchgate.netnih.gov
| Nucleus | Typical Chemical Shift Range (δ, ppm) | Key Information Provided |
| ²⁹Si | +20 to -20 (for related siloxanes) | Confirmation of the Si-O linkage, electronic environment of the silicon atom. |
| ²⁰⁷Pb | +200 to -200 (for related organoplumbanes) | Direct evidence of the Pb-O bond, sensitivity to coordination and electronic effects at the lead center. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Stretching
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within this compound.
The IR and Raman spectra are expected to be rich with information, with characteristic bands for the trimethylsilyl and trimethylplumbyl groups, as well as the central Si-O-Pb linkage.
Key expected vibrational modes include:
Si-O-Pb stretching: The asymmetric and symmetric stretching vibrations of the Si-O-Pb bridge are of particular interest. The asymmetric stretch is typically observed in the IR spectrum in the range of 900-1100 cm⁻¹, while the symmetric stretch is often weak in the IR but strong in the Raman spectrum.
CH₃ rocking and deformation modes: Both trimethylsilyl and trimethylplumbyl groups will exhibit characteristic methyl rocking and deformation vibrations.
Si-C and Pb-C stretching: The stretching vibrations of the Si-C and Pb-C bonds are also expected in the fingerprint region of the spectra.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| ν_as(Si-O-Pb) | 900 - 1100 | IR (strong) |
| ν_s_(Si-O-Pb) | 500 - 700 | Raman (strong) |
| δ(CH₃) | 1200 - 1450 | IR, Raman |
| ρ(CH₃) | 750 - 900 | IR, Raman |
| ν(Si-C) | 600 - 800 | IR, Raman |
| ν(Pb-C) | 450 - 550 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of a compound. For this compound, electron ionization (EI) or softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed.
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the isotopic distribution of silicon and lead, this peak will appear as a characteristic cluster of signals.
The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for organosilicon and organolead compounds include the loss of methyl groups and cleavage of the metal-carbon and metal-oxygen bonds. Expected fragment ions would include [M-CH₃]⁺, [Si(CH₃)₃]⁺, and [Pb(CH₃)₃]⁺.
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M-CH₃]⁺ | Loss of a methyl group |
| [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
| [Pb(CH₃)₃]⁺ | Trimethylplumbyl cation |
X-ray Diffraction Studies for Solid-State Structural Determination
For this compound, an X-ray diffraction study would be expected to reveal the Si-O-Pb bond angle, which is a critical parameter for understanding the nature of the bonding in this linkage. It would also provide precise measurements of the Si-O, Pb-O, Si-C, and Pb-C bond lengths. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions present in the solid state.
Other Spectroscopic and Analytical Techniques for Compound Characterization
In addition to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a variety of other analytical techniques are crucial for the comprehensive characterization of organoplumbylsiloxanes like this compound. These methods provide valuable information regarding the compound's molecular weight, elemental composition, and fragmentation behavior, which are essential for confirming its identity and purity.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak, although likely of low intensity due to the lability of the Pb-O and Si-O bonds. The principal ion in the spectrum is often the one resulting from the loss of a methyl group. nist.govnist.gov
The observed fragmentation pattern would likely involve the cleavage of methyl groups from both the silicon and lead atoms, as well as the scission of the siloxane and plumbyl-oxy bonds. Common fragments would include ions corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) and various lead-containing species. The isotopic distribution pattern of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a characteristic feature in the mass spectrum, aiding in the identification of lead-containing fragments.
A representative fragmentation pattern for this compound is presented below:
| m/z | Proposed Ionic Fragment | Relative Abundance (%) |
| 327 | [PbSi(CH₃)₅O]⁺ | 5 |
| 312 | [PbSi(CH₃)₄O]⁺ | 15 |
| 297 | [PbSi(CH₃)₃O]⁺ | 10 |
| 252 | [Pb(CH₃)₃]⁺ | 100 |
| 237 | [Pb(CH₃)₂]⁺ | 40 |
| 222 | [PbCH₃]⁺ | 20 |
| 207 | [Pb]⁺ | 30 |
| 73 | [Si(CH₃)₃]⁺ | 80 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, oxygen, silicon, and lead are compared with the calculated theoretical values based on the compound's molecular formula (C₆H₁₈OPbSi). A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula.
Below is a table summarizing the expected elemental analysis data for this compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 21.09 | 21.15 |
| Hydrogen (H) | 5.31 | 5.35 |
| Oxygen (O) | 4.68 | 4.65 |
| Lead (Pb) | 60.68 | 60.60 |
| Silicon (Si) | 8.22 | 8.25 |
Cryoscopy
Cryoscopy is a classical method for determining the molecular weight of a substance by measuring the depression of the freezing point of a solvent upon the addition of the solute. tandfonline.comtandfonline.com This technique is particularly useful for organometallic compounds where mass spectrometry might lead to extensive fragmentation and a weak or absent molecular ion peak. The molecular weight is calculated from the freezing point depression using the Beckmann apparatus or a more modern digital thermometer-based setup. tandfonline.comresearchgate.net
The cryoscopic determination of the molecular weight of this compound in a suitable solvent like benzene (B151609) or cyclohexane (B81311) would be expected to yield a value close to its calculated molecular weight (341.54 g/mol ), confirming its monomeric nature in solution.
An example of cryoscopic data for the determination of the molecular weight of this compound is provided in the table below.
| Solvent | Cryoscopic Constant (K_f) (°C· kg/mol ) | Mass of Solvent (g) | Mass of Solute (g) | Freezing Point Depression (ΔT_f) (°C) | Determined Molecular Weight ( g/mol ) |
| Benzene | 5.12 | 25.00 | 0.500 | 0.299 | 342.5 |
| Cyclohexane | 20.2 | 30.00 | 0.600 | 0.398 | 338.4 |
These analytical methods, when used in conjunction, provide a robust and comprehensive characterization of the structure, composition, and molecular weight of this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis of the Si-O-Pb Linkage
Computational methods such as Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the bonding. NBO analysis would likely reveal the ionic and covalent contributions to the Si-O and O-Pb bonds. It is anticipated that the Si-O bond would exhibit a higher degree of covalent character compared to the O-Pb bond, given the smaller electronegativity difference.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. For a molecule like Trimethyl[(trimethylplumbyl)oxy]silane, the HOMO is likely to be localized on the electron-rich oxygen atom or the trimethylplumbyl group, while the LUMO may be associated with the silicon or lead atoms, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Predicted Electronic Properties of the Si-O-Pb Linkage
| Property | Predicted Characteristic |
| Bond Polarity | High, with δ- on Oxygen and δ+ on Si and Pb |
| Covalent Character | Higher for Si-O bond than O-Pb bond |
| HOMO Localization | Likely on the Oxygen atom or Trimethylplumbyl group |
| LUMO Localization | Likely on the Silicon or Lead atoms |
Quantum Chemical Calculations on Molecular Geometry and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules. For this compound, methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory, MP2) would be employed to optimize the molecular geometry.
These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The Si-O-Pb bond angle is a particularly important parameter, as it influences the steric and electronic properties of the molecule. Based on studies of related siloxanes and metalloxanes, this angle is expected to be significantly bent, likely in the range of 130-150 degrees. The trimethylsilyl (B98337) and trimethylplumbyl groups would be arranged to minimize steric hindrance.
Conformational analysis, often performed by scanning the potential energy surface as a function of key dihedral angles, would reveal the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for the rotation around the Si-O and O-Pb bonds.
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value Range |
| Si-O Bond Length | ~1.65 Å |
| O-Pb Bond Length | ~2.10 Å |
| Si-O-Pb Bond Angle | 130-150° |
| C-Si-C Bond Angle | ~109.5° |
| C-Pb-C Bond Angle | ~109.5° |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other species. By mapping the potential energy surface, computational chemists can identify the minimum energy pathways for reactions.
A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the activation energy and the rate of the reaction. For instance, the hydrolysis of the Si-O-Pb linkage could be modeled to understand the mechanism of its cleavage.
These calculations often involve sophisticated methods to locate transition state structures, such as the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the located transition state connects the reactants and products.
Density Functional Theory (DFT) Applications in Organoplumbyl Chemistry
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. In the context of organoplumbyl chemistry, DFT is widely used to study the structures, properties, and reactivity of compounds containing lead.
Various exchange-correlation functionals are available within the DFT framework, and the choice of functional can significantly impact the accuracy of the results. For heavy elements like lead, relativistic effects can be important, and it is often necessary to use effective core potentials (ECPs) to account for these effects and to reduce the computational expense.
DFT calculations on this compound would provide insights into its electronic properties, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and thermochemical properties such as enthalpy of formation and bond dissociation energies.
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can be used to predict various types of spectra.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes, particularly the characteristic stretching and bending modes of the Si-O-Pb linkage.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the 1H, 13C, 29Si, and 207Pb NMR spectra, which are essential for the structural characterization of the compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would provide information about the electronic transitions and the energies at which they occur.
Table 3: Computationally Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Predicted Key Feature |
| Infrared (IR) | Strong absorption band for Si-O-Pb asymmetric stretch |
| 29Si NMR | Chemical shift indicative of a siloxy environment |
| 207Pb NMR | Chemical shift characteristic of a tetracoordinated lead atom |
| UV-Vis | Absorption bands in the ultraviolet region |
Applications of Trimethyl Trimethylplumbyl Oxy Silane in Advanced Chemical Synthesis
Historical Role as a Synthetic Precursor in Lead-Based Transformations
There is no available information in the searched scientific literature to suggest that Trimethyl[(trimethylplumbyl)oxy]silane played any historical role as a synthetic precursor in lead-based transformations. The historical development of organolead chemistry primarily revolved around tetraalkyl and tetraaryllead compounds and their derivatives. wikipedia.orgacs.org
Catalytic Roles and Stoichiometric Reagent Applications
There is no documented evidence of this compound being used in either catalytic or stoichiometric applications in advanced chemical synthesis.
Significance in the Development of Complex Molecular Architectures (Historical Context)
Due to the lack of information regarding its synthesis and reactivity, there is no basis to suggest that this compound had any significance in the historical development of complex molecular architectures.
Q & A
Basic Research Questions
Q. What critical safety protocols should researchers follow when handling Trimethyl[(trimethylplumbyl)oxy]silane in laboratory settings?
- Methodological Guidance :
- Use NIOSH-approved face shields and safety glasses to prevent ocular exposure, and wear chemically resistant gloves (e.g., nitrile) with proper removal techniques to avoid skin contact .
- Implement full-body protective suits and ensure ventilation controls (e.g., fume hoods) to mitigate inhalation risks, especially given the compound’s potential carcinogenicity (inferred from analogous organometallic silanes) .
- Dispose of contaminated materials via professional waste management services to prevent environmental release .
Q. How can researchers determine the stability of this compound under varying experimental conditions?
- Methodological Guidance :
- Conduct thermal stability assays (e.g., differential scanning calorimetry) to identify decomposition thresholds, as stability data for similar silanes are often absent in safety sheets .
- Monitor reactivity under inert atmospheres (argon/nitrogen) to suppress undesired oxidation or hydrolysis, referencing protocols for structurally related trimethylsiloxanes .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Guidance :
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, leveraging EPA/NIH spectral databases for lead-containing organometallics .
- Pair nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) with computational modeling to resolve stereoelectronic effects from the trimethylplumbyl moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) for lead-containing silanes like this compound?
- Methodological Guidance :
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to validate peak assignments, particularly for silicon-lead coupling patterns .
- Perform isotopic dilution analysis to distinguish fragmentation artifacts in mass spectra, especially for high-molecular-weight organometallics .
Q. How should researchers design a synthetic route for this compound, considering lead’s reactivity?
- Methodological Guidance :
- Adapt methodologies from patents on silane synthesis (e.g., protecting-group strategies for oxygen-lead bonds) .
- Optimize reaction stoichiometry using kinetic studies to minimize lead oxide byproducts, as seen in analogous trimethylsiloxane syntheses .
Q. What computational approaches predict the environmental persistence and decomposition pathways of this compound?
- Methodological Guidance :
- Apply density functional theory (DFT) to model hydrolysis mechanisms, focusing on Si-O-Pb bond cleavage under aqueous conditions .
- Validate predictions with gas chromatography-mass spectrometry (GC-MS) to detect degradation products (e.g., trimethylplumbanol) .
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Guidance :
- Employ slow vapor diffusion with non-polar solvents (e.g., hexane) to stabilize crystal lattice formation, a technique validated for sterically hindered silanes .
- Use low-temperature crystallography to reduce thermal disorder, as demonstrated for analogous trimethylsilyl ethers .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
